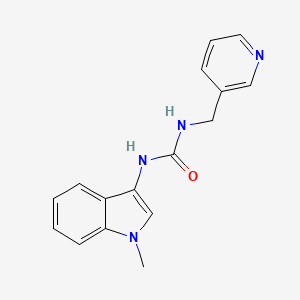

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-20-11-14(13-6-2-3-7-15(13)20)19-16(21)18-10-12-5-4-8-17-9-12/h2-9,11H,10H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDMGLGFVGWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-methylindole, is synthesized through the Fischer indole synthesis or other suitable methods.

Urea Formation: The indole derivative is reacted with an isocyanate or carbodiimide to form the urea linkage.

Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with the urea intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole or pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The table below compares the target compound with key analogues, focusing on substituents, molecular weight, and physicochemical properties:

Key Observations :

- Solubility : The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to halogenated (e.g., Cl/F in ) or purely aromatic substituents (e.g., methoxyphenyl in ).

- Bioactivity : Halogenated derivatives (e.g., ) may exhibit stronger target binding via hydrophobic pockets, while sulfonamide-containing analogues (e.g., ) could enhance polar interactions.

- Synthetic Accessibility : Many analogues (e.g., ) are synthesized via urea-forming reactions (e.g., carbodiimide coupling), suggesting the target compound may follow similar pathways.

Structural and Electronic Effects

- Indole vs.

Biological Activity

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea, a compound with the molecular formula C16H17N3 and a molecular weight of 251.33 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-methylindole with pyridin-3-ylmethanol under specific conditions that may include the formation of a Schiff base intermediate followed by reduction. Common reagents used in this process include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to this compound. A notable study demonstrated that compounds with indole structures exhibited significant antibacterial activity against both sensitive and multidrug-resistant strains of bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL . The mechanism behind this activity is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Tris(1H-indol-3-yl)methylium derivatives | 0.13 - 1.0 | Broad-spectrum antibacterial |

| Maleimide-derived compounds | TBD | Antibacterial |

Anticancer Activity

In addition to antimicrobial effects, indole-based compounds have shown promise in anticancer applications. Research indicates that certain derivatives can induce apoptosis in cancer cells, inhibiting growth through various pathways. For instance, studies have reported IC50 values as low as 49.85 µM for compounds similar to this compound against various cancer cell lines .

Table 2: Anticancer Activity Overview

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various |

| Pyrazole-linked thiourea derivatives | 25 | H460 |

| Indolyl-substituted compounds | 7.01 - 14.31 | HeLa, MCF7 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may modulate enzyme activities and influence signal transduction pathways critical for cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various indole derivatives in treating infections caused by multidrug-resistant bacteria. The results indicated that compounds similar to this compound exhibited potent antibacterial properties while maintaining low cytotoxicity in human cell lines .

Study on Anticancer Properties

Another significant study focused on the anticancer potential of indole-based compounds, revealing that certain derivatives could effectively inhibit tumor growth in vivo models without substantial toxicity . These findings suggest a viable pathway for developing therapeutic agents based on this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.